3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

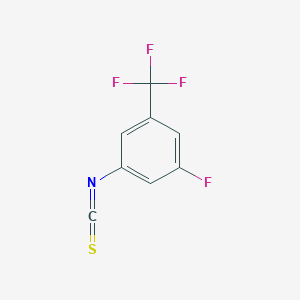

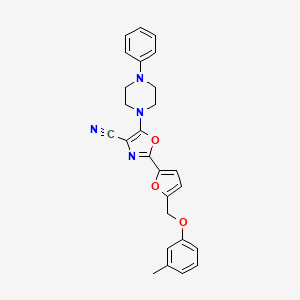

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C8H3F4NS . It is also known as 1-Fluoro-3-isocyanato-5-(trifluoromethyl)benzene . It is considered a building block in organic chemistry .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate consists of a phenyl ring substituted with a fluoro group at the 3rd position and a trifluoromethyl group at the 5th position . The average mass of the molecule is 205.109 Da and the monoisotopic mass is 205.015076 Da .Wissenschaftliche Forschungsanwendungen

1. Electrophilic Reagents for Trifluoromethylthiolation

- Application : Development of new electrophilic trifluoromethylthiolating reagents for drug discovery. These reagents can improve cell-membrane permeability and chemical and metabolic stability of drug molecules.

- Findings : New, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents have been developed, offering broad reactivity and mild reaction conditions. These reagents are effective in transition-metal-catalyzed reactions and organocatalytic asymmetric trifluoromethylthiolation of β-keto esters and oxindoles (Shao, Xu, Lu, & Shen, 2015).

2. Photoredox Systems for Catalytic Fluoromethylation

- Application : Development of new protocols for trifluoromethylation of various skeletons, especially in pharmaceuticals and agrochemicals.

- Findings : Photoredox catalysis emerged as a useful tool for radical reactions through visible-light-induced processes, enabling efficient and selective radical fluoromethylation (Koike & Akita, 2016).

3. Mesomorphic Properties of Fluoro-Isothiocyanated Liquid Crystals

- Application : Investigation of fluoro-substituted alkyl terphenyl isothiocyanates for infrared and visible applications.

- Findings : These compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications, while fluorinated analogues are better suited for visible applications (Das, Pramanik, Das, Szczuciński, & Dabrowski, 2012).

4. Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds

- Application : Modulating lipophilicity, bioavailability, and metabolic stability in medicinal chemistry.

- Findings : Focus on radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for synthesizing decorated trifluoromethylthio carbonyl derivatives, with an emphasis on catalytic methodologies and stereoselective methods (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

5. Direct Nucleophilic Trifluoromethylation

- Application : Developing CF3-bearing pharmaceutical and agrochemical structures.

- Findings : A methodology to apply fluoroform for transferring CF3 to various centers, offering an environmentally friendly approach to incorporating trifluoromethyl groups into compounds (Prakash, Jog, Batamack, & Olah, 2012).

Safety and Hazards

3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-fluoro-3-isothiocyanato-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRZULHQGCMNER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=S)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)